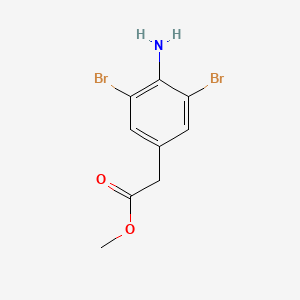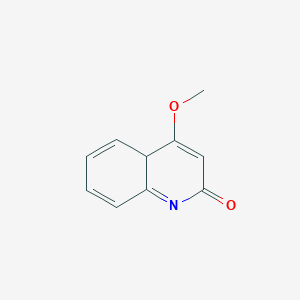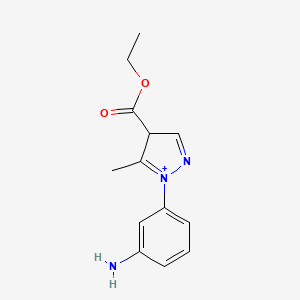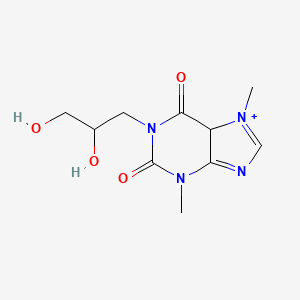
Copper(II) citrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper(II) citrate is an inorganic compound with the chemical formula Cu3(C6H5O7)2. It is a coordination complex where copper ions are bonded to citrate ions. This compound is known for its vibrant turquoise color and is used in various applications, including as a micronutrient in fertilizers and in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Copper(II) citrate can be synthesized through the reaction of copper(II) sulfate with trisodium citrate or by reacting copper(II) ethanoate with citric acid. The reactions are as follows:
-
From Copper(II) Sulfate and Trisodium Citrate: [ 3CuSO_4(aq) + 2Na_3(C_6H_5O_7)(aq) \rightarrow Cu_3(C_6H_5O_7)_2(s) + 3Na_2SO_4(aq) ]
-
From Copper(II) Ethanoate and Citric Acid: [ 3Cu(COOH)_2(aq) + 2H_3(C_6H_5O_7)(aq) \rightarrow Cu_3(C_6H_5O_7)_2(s) + 6CH_3COOH(aq) ]
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the reaction of copper(II) sulfate with trisodium citrate due to the availability and cost-effectiveness of the reagents .
Análisis De Reacciones Químicas
Types of Reactions: Copper(II) citrate undergoes various chemical reactions, including:
-
Reduction: When heated, copper ions in this compound are reduced, taking electrons from citrate ions, and turn into very small particles of metallic copper. This process can be represented as: [ Cu_3(C_6H_5O_7)_2 \rightarrow 3Cu + 2C_6H_5O_7 ]
-
Oxidation: The metallic copper particles formed can be easily oxidized by atmospheric oxygen, forming black copper(II) oxide: [ 2Cu + O_2 \rightarrow 2CuO ]
Common Reagents and Conditions:
Reduction: Heating this compound in the presence of a reducing agent or under vacuum conditions.
Oxidation: Exposure to atmospheric oxygen at elevated temperatures.
Major Products:
Reduction: Metallic copper.
Oxidation: Copper(II) oxide.
Aplicaciones Científicas De Investigación
Copper(II) citrate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism by which Copper(II) citrate exerts its effects involves the reduction of copper ions to metallic copper, which can then participate in various biochemical and chemical processes. The molecular targets and pathways involved include:
Comparación Con Compuestos Similares
Copper(II) Sulfate (CuSO4): Commonly used in agriculture and industry, known for its bright blue color.
Copper(II) Ethanoate (Cu(COOH)2): Used in organic synthesis and as a catalyst.
Copper(II) Oxide (CuO): Utilized in ceramics, batteries, and as a pigment.
Uniqueness: Copper(II) citrate is unique due to its coordination with citrate ions, which imparts specific properties such as solubility in alkaline citrate solutions and its use as a micronutrient in fertilizers .
Propiedades
Fórmula molecular |
C12H26Cu2O19+4 |
|---|---|
Peso molecular |
601.42 g/mol |
Nombre IUPAC |
dicopper;2-hydroxypropane-1,2,3-tricarboxylic acid;pentahydrate |
InChI |
InChI=1S/2C6H8O7.2Cu.5H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;5*1H2/q;;2*+2;;;;; |
Clave InChI |
FTDZIYXAUUMRTK-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.O.O.O.O.[Cu+2].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![magnesium;(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12343642.png)
![4-[10,15,20-Tris(4-sulfophenyl)-21,23-dihydroporphyrin-22,24-diium-5-yl]benzenesulfonic acid;dichloride](/img/structure/B12343649.png)

![6-Chloro-3-iodo-3,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12343653.png)

![2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one;dihydrochloride](/img/structure/B12343666.png)
![5-cyclopropyl-N-[(E)-1H-indol-3-ylmethylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12343677.png)



![7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3,6-dihydro-3-methyl-](/img/structure/B12343703.png)



